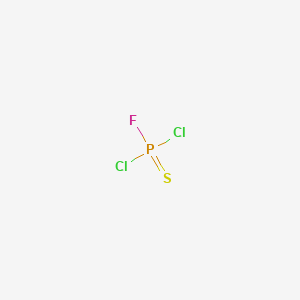
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester is a chemical compound with the molecular formula C10H22O3Si2. This compound is known for its unique structure, which includes a siloxane group, making it an interesting subject for various scientific studies and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with (pentamethyldisiloxanyl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its role in the development of new pharmaceuticals and medical devices.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The siloxane group provides stability and enhances the compound’s ability to penetrate biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, methyl ester: Similar in structure but lacks the siloxane group.
2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of the siloxane group.
2-Propenoic acid, 2-methyl-, pentyl ester: Contains a pentyl group instead of the siloxane group.
Uniqueness
The presence of the siloxane group in 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester makes it unique compared to other similar compounds. This group imparts unique properties such as enhanced stability, biocompatibility, and the ability to form flexible polymers .
Eigenschaften
CAS-Nummer |
107-62-0 |
|---|---|
Molekularformel |
C10H22O3Si2 |
Molekulargewicht |
246.45 g/mol |
IUPAC-Name |
[dimethyl(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H22O3Si2/c1-9(2)10(11)12-8-15(6,7)13-14(3,4)5/h1,8H2,2-7H3 |
InChI-Schlüssel |
RZKKLXUEULTOGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


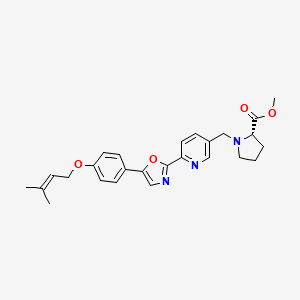
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
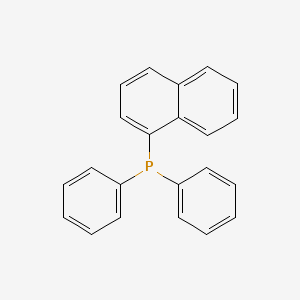
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
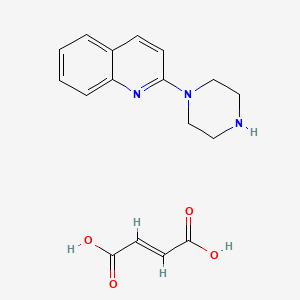
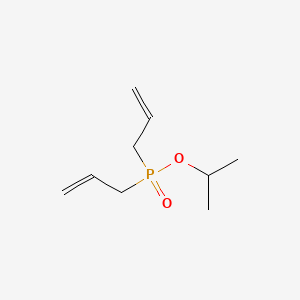
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)

![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
